8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a synthetic compound that belongs to the class of purinergic receptor antagonists. It is commonly referred to as the selective adenosine A2A receptor antagonist due to its ability to selectively block the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is based on its ability to selectively block the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It plays a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell growth. The selective adenosine A2A receptor antagonist blocks the adenosine A2A receptor, which leads to the inhibition of these physiological processes.
Biochemical and Physiological Effects:
The selective adenosine A2A receptor antagonist has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. It has also been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, which is important for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective adenosine A2A receptor antagonist has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist, which means that it only blocks the adenosine A2A receptor and not other receptors. This makes it easier to study the specific effects of blocking the adenosine A2A receptor. One of the limitations is that it is a synthetic compound, which means that it may have limited applicability in clinical settings.
Direcciones Futuras
There are several future directions for the study of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione. One future direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another future direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to optimize the synthesis process and develop more efficient methods of producing the compound.
Métodos De Síntesis
The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex process that involves several steps. The synthesis starts with the reaction of 7-methylxanthine with pentylamine to produce 7-pentylxanthine. The 7-pentylxanthine is then reacted with 1,3-dimethyl-2-nitrobenzene to produce 1,3-dimethyl-7-pentylxanthine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
The selective adenosine A2A receptor antagonist has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include Parkinson's disease, Huntington's disease, and cancer. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFXEPSEJYQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.